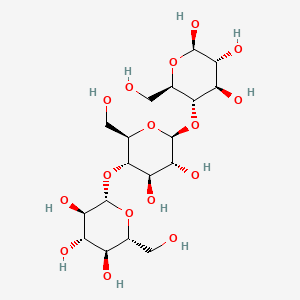
10-Methylnonadecane
Overview
Description
10-Methylnonadecane is a chemical compound with the molecular formula C20H42 . It is also known by other names such as Nonadecane, 10-methyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 20 carbon atoms (C20) and 42 hydrogen atoms (H42) . The IUPAC Standard InChI for this compound is InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 282.5475 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Enthalpy Studies in Urea Adduct Formation
A study by Oshima, Kudo, and Ohnuma (1982) focused on the enthalpies of urea adduct formation with various methylalkanes, including 10-methylnonadecane. This research observed the effects of a side methyl group on the adduct formation, providing insights into the interactions and stability of such compounds in chemical processes (Oshima, Kudo, & Ohnuma, 1982).
Synthesis of Chiral Methyl-Branched Pheromones
Lamers et al. (2003) utilized this compound in synthesizing chiral methyl-branched pheromones. This involved a multi-step process including Baeyer-Villiger oxidation and Grob fragmentation, showcasing the compound's application in the synthesis of biologically active substances (Lamers, Rusu, Wijnberg, & Groot, 2003).
Internal Friction Study of Polycrystalline n-Paraffins
Crissman's (1974) study on polycrystalline n-paraffins included this compound. The research aimed to understand the mechanical relaxation peaks in n-paraffins, revealing insights into the material properties of these hydrocarbons and their potential applications in industrial materials (Crissman, 1974).
Production of Methyl Branched Fatty Acids in Yeast
In 2021, Blitzblau et al. explored the production of methyl branched fatty acids, including 10-methyl branched fatty acids, in yeast. This study provided a foundation for the industrial and consumer applications of branched fatty acids, offering a sustainable and efficient production method (Blitzblau et al., 2021).
Properties
IUPAC Name |
10-methylnonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKTERVKUURCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336220 | |
| Record name | 10-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56862-62-5 | |
| Record name | 10-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxyethyl)amino]propanoic acid](/img/structure/B1617800.png)
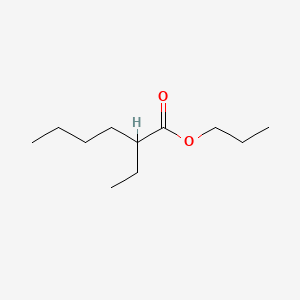
![{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid](/img/structure/B1617803.png)

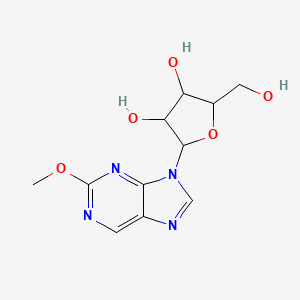
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)

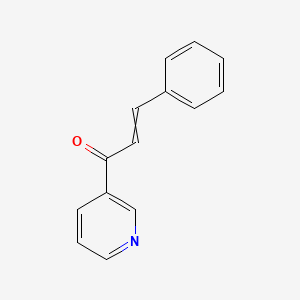

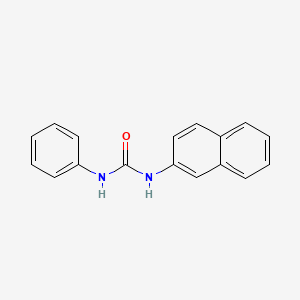
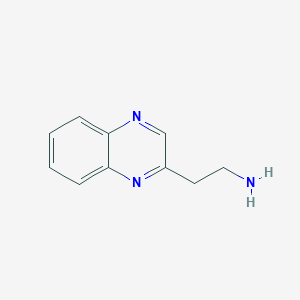
![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)
